molecular formula C10H13ClO2Si B8697720 Benzoic acid, 2-chloro-6-(trimethylsilyl)- CAS No. 150079-25-7

Benzoic acid, 2-chloro-6-(trimethylsilyl)-

Cat. No.: B8697720
CAS No.: 150079-25-7
M. Wt: 228.74 g/mol
InChI Key: RCGMVADEWKAPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-chloro-6-(trimethylsilyl)- is a useful research compound. Its molecular formula is C10H13ClO2Si and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

150079-25-7

Molecular Formula

C10H13ClO2Si

Molecular Weight

228.74 g/mol

IUPAC Name

2-chloro-6-trimethylsilylbenzoic acid

InChI

InChI=1S/C10H13ClO2Si/c1-14(2,3)8-6-4-5-7(11)9(8)10(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

RCGMVADEWKAPLG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chlorobenzoic acid (3.91 g, 25 mmol), THF (60 mL), and TMEDA (8.6 mL, 57 mmol) were stirred under nitrogen and cooled to -100° C. 1.3M s-BuLi in cyclohexane (0.055 mol, 42.3 mL) was added dropwise keeping the temperature below -80° C. After the addition was complete, TMSCl (2.7 g, 25 mmol) was added dropwise and the resulting mixture was allowed to stir and slowly warm to -30° C. 25% citric acid (100 mL) was added and the mixture was extracted with two 50 mL portions of ether, which were then combined and washed three times with water, dried (MgSO4) and concentrated. The crude product was purified by HPLC, eluting with 2:3 ethyl acetate/hexanes. The product was recovered as a white solid in 63% yield. m.p. 129-131° C.
Quantity
3.91 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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